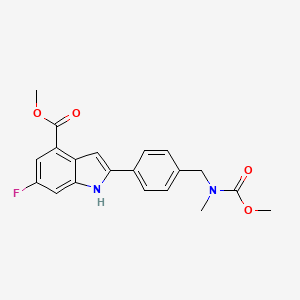
methyl 6-fluoro-2-(4-(((methoxycarbonyl)(methyl)amino)methyl)phenyl)-1H-indole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-fluoro-2-(4-(((methoxycarbonyl)(methyl)amino)methyl)phenyl)-1H-indole-4-carboxylate is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a fluorine atom, a methoxycarbonyl group, and an indole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-fluoro-2-(4-(((methoxycarbonyl)(methyl)amino)methyl)phenyl)-1H-indole-4-carboxylate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature control, and purification techniques are critical factors in achieving industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-fluoro-2-(4-(((methoxycarbonyl)(methyl)amino)methyl)phenyl)-1H-indole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 6-fluoro-2-(4-(((methoxycarbonyl)(methyl)amino)methyl)phenyl)-1H-indole-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 6-fluoro-2-(4-(((methoxycarbonyl)(methyl)amino)methyl)phenyl)-1H-indole-4-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxycarbonyl group play crucial roles in modulating the compound’s reactivity and binding affinity. The indole core structure is known to interact with various enzymes and receptors, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-chloro-2-(4-(((methoxycarbonyl)(methyl)amino)methyl)phenyl)-1H-indole-4-carboxylate
- Methyl 6-bromo-2-(4-(((methoxycarbonyl)(methyl)amino)methyl)phenyl)-1H-indole-4-carboxylate
- Methyl 6-iodo-2-(4-(((methoxycarbonyl)(methyl)amino)methyl)phenyl)-1H-indole-4-carboxylate
Uniqueness
The presence of the fluorine atom in methyl 6-fluoro-2-(4-(((methoxycarbonyl)(methyl)amino)methyl)phenyl)-1H-indole-4-carboxylate imparts unique chemical properties, such as increased lipophilicity and metabolic stability. This makes it distinct from its chloro, bromo, and iodo counterparts, which may exhibit different reactivity and biological activity.
Properties
Molecular Formula |
C20H19FN2O4 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
methyl 6-fluoro-2-[4-[[methoxycarbonyl(methyl)amino]methyl]phenyl]-1H-indole-4-carboxylate |
InChI |
InChI=1S/C20H19FN2O4/c1-23(20(25)27-3)11-12-4-6-13(7-5-12)17-10-15-16(19(24)26-2)8-14(21)9-18(15)22-17/h4-10,22H,11H2,1-3H3 |
InChI Key |
PJRAGOJGYBWMDA-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3N2)F)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















